N-[3-(dimethylamino)propyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride
Description
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4S2.ClH/c1-26(2)13-6-16-28(24-25-21-17-19(32-3)9-12-22(21)33-24)23(29)18-7-10-20(11-8-18)34(30,31)27-14-4-5-15-27;/h7-12,17H,4-6,13-16H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWBWBNYKKXOMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(dimethylamino)propyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 1135209-63-0 |
| Molecular Formula | C29H33ClN4O4S2 |
| Molecular Weight | 601.2 g/mol |
| Appearance | White to off-white powder |
Structural Characteristics
The compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of a dimethylamino group and a pyrrolidine sulfonyl group enhances its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to N-[3-(dimethylamino)propyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride have shown significant cytotoxic effects against various cancer cell lines:
- Study Findings : In vitro assays demonstrated that related benzothiazole derivatives exhibited IC50 values in the low micromolar range against glioblastoma cells, indicating potent anticancer activity .
The mechanisms through which this compound exerts its biological effects are multifactorial:
- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Anti-inflammatory Effects : Similar compounds have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes .
Study 1: Antitumor Activity
A study conducted by Da Silva et al. evaluated the cytotoxicity of thiazolidinone derivatives against glioblastoma multiforme. The results showed that certain derivatives had a significant reduction in cell viability, supporting the hypothesis that thiazole-containing compounds can be effective in cancer therapy .
Study 2: COX Inhibition
Research on related compounds indicated moderate inhibitory activity against COX-I and COX-II enzymes, with implications for their use in treating inflammatory conditions . The selectivity towards COX-II suggests potential applications in pain management and anti-inflammatory therapies.
Comparison with Similar Compounds
Molecular Structure and Substituent Analysis
Key Observations :
- The target compound’s benzothiazole core contrasts with the tricyclic system of CAS 1052537-38-8, which may confer distinct binding interactions in enzymatic targets .
- The patent compound (Example 53) employs a pyrazolo-pyrimidine scaffold, a common feature in kinase inhibitors, whereas the target’s benzothiazole is associated with DNA intercalation or topoisomerase inhibition .
Physicochemical Properties
Notes:
Pharmacological Activity (Inferred)
- Target Compound : Benzothiazole derivatives often exhibit anticancer activity (e.g., DNA topoisomerase inhibition). The pyrrolidine sulfonyl group may improve target affinity through sulfonamide-protein interactions .
- Patent Example 53 : The pyrazolo-pyrimidine core and fluorophenyl groups align with kinase inhibitors (e.g., JAK/STAT inhibitors), with fluorine enhancing metabolic stability .
Critical Advantages and Limitations
Target Compound Advantages
- Selectivity : The benzothiazole core may offer selectivity for cancer targets over kinases.
- Solubility: Protonatable dimethylamino group enhances formulation flexibility.
Limitations
- Synthetic Challenges : The pyrrolidine sulfonyl group may complicate purification.
- BBB Penetration : High molecular weight (~550) and polar sulfonyl group likely limit CNS applicability.
Preparation Methods
Q & A
Q. What are the key synthetic pathways for this compound, and what methodological considerations are critical for reproducibility?
The synthesis involves multi-step organic reactions:
- Amide coupling : Reacting a benzothiazole-2-amine derivative with a benzoyl chloride intermediate under basic conditions (e.g., pyridine or potassium carbonate) to form the core benzamide structure .
- Sulfonylation : Introducing the pyrrolidine sulfonyl group via sulfonyl chloride intermediates in anhydrous solvents like dichloromethane .
- Purification : Chromatography (e.g., silica gel) or recrystallization (from methanol/water mixtures) is essential to achieve >95% purity. Monitor reaction progress via TLC and confirm final structure via NMR .
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?
- NMR (¹H/¹³C) : Assign peaks for dimethylamino (δ ~2.2 ppm, singlet), methoxy (δ ~3.8 ppm), and benzothiazole aromatic protons (δ 7.2–8.1 ppm) .
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient to assess purity (>98%) and detect impurities .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ expected at ~550–600 Da) .
Q. What pharmacological activities are associated with its structural motifs?
- The benzothiazole moiety is linked to antimicrobial and anticancer activity via enzyme inhibition (e.g., PFOR in anaerobic organisms) .
- The dimethylamino propyl group enhances solubility and membrane permeability, while the pyrrolidine sulfonyl group may modulate receptor binding .
Advanced Research Questions
Q. How can synthetic yields be optimized for the sulfonylation step?
- Reaction conditions : Use catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation .
- Solvent selection : Anhydrous dichloromethane or toluene minimizes side reactions.
- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to prevent decomposition .
Q. How can researchers address low solubility in aqueous buffers during biological assays?
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Salt formation : Explore alternative counterions (e.g., mesylate) to improve hydrophilicity .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Analytical validation : Ensure batch-to-batch consistency via HPLC and elemental analysis.
- Assay standardization : Use positive controls (e.g., known kinase inhibitors) to validate enzymatic assays .
- Replication : Repeat experiments in orthogonal models (e.g., cell-free vs. cell-based assays) to confirm target specificity .
Data Contradiction Analysis
Q. How to interpret discrepancies in IC₅₀ values between enzymatic and cell-based assays?
- Membrane permeability : The compound’s logP (~3.5) may limit cellular uptake, leading to higher IC₅₀ in cell-based assays. Use fluorescent analogs to quantify intracellular accumulation .
- Off-target effects : Perform kinome-wide profiling to identify non-specific interactions .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
